N-allyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

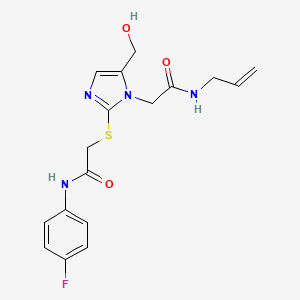

N-allyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a structurally complex acetamide derivative featuring a central 1H-imidazole ring substituted with a hydroxymethyl group at position 5 and a thioether-linked 2-oxoethyl moiety bearing a 4-fluorophenylamino group at position 2. This compound’s design integrates key pharmacophoric elements: the imidazole core (common in bioactive molecules), a fluorinated aromatic ring (for enhanced binding and metabolic stability), and polar hydroxymethyl/thioether groups (modulating solubility and target interactions) .

Properties

IUPAC Name |

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3S/c1-2-7-19-15(24)9-22-14(10-23)8-20-17(22)26-11-16(25)21-13-5-3-12(18)4-6-13/h2-6,8,23H,1,7,9-11H2,(H,19,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSJWENKNBFUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-allyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure

The compound's structure is characterized by several functional groups that contribute to its biological activity. The presence of the imidazole ring, fluorophenyl group, and thioether linkage are notable features that may influence its interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance:

- Thiosemicarbazone Derivatives : Research on thiosemicarbazone derivatives has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, with some derivatives exhibiting potent activity comparable to standard antibiotics .

| Compound Type | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Thiosemicarbazone Derivatives | 0.01 - 70.86 | Various strains |

Anticancer Activity

The anticancer potential of similar compounds has also been explored. Studies indicate that certain derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines:

- Palladium(II) Complexes : Complexes formed with palladium(II) and thiosemicarbazones demonstrated higher antiproliferative activity than their free ligands, particularly against prostate carcinoma and leukemia cells .

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| DU145 (Prostate Carcinoma) | 0.01 | [Pd(TSC3)2] |

| K562 (Leukemia) | 0.02 | [Pd(TSC3)2] |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. Its structural components may interact with specific enzymes involved in disease pathways:

- Kinase Inhibition : Compounds structurally related to this compound have shown selective inhibition of kinases such as KIT and PDGFRA, which are implicated in cancer progression .

Case Studies

- Antibacterial Efficacy : A study evaluating a series of thiosemicarbazone derivatives found that modifications at the phenyl ring enhanced antibacterial activity significantly, suggesting that similar modifications in N-allyl compounds could yield potent antimicrobial agents .

- Cytotoxicity Profiles : In vitro studies on palladium complexes indicated that specific ligand modifications led to increased selectivity for cancer cells over normal cells, highlighting the therapeutic potential of structurally related compounds .

Scientific Research Applications

Research indicates that N-allyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide may exhibit various biological activities:

Enzyme Inhibition

The presence of the imidazole ring suggests potential inhibition of kinases or phosphatases, which are critical in cellular signaling pathways. This inhibition can lead to altered cellular responses, making it a candidate for therapeutic applications.

Receptor Modulation

The compound may interact with G protein-coupled receptors (GPCRs), influencing various physiological responses such as cell proliferation and apoptosis. This modulation could be beneficial in treating diseases characterized by dysregulated signaling pathways.

Research Findings

Recent studies have highlighted the compound's effects on cellular processes, particularly in cancer research and enzyme activity modulation.

Case Study 1: Anticancer Efficacy

A peer-reviewed study assessed the anticancer properties of this compound in vitro. The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer, with IC50 values ranging from 10 to 30 µM. Mechanistic studies indicated that the compound induces apoptosis through activation of caspase pathways and inhibition of cell cycle progression.

Case Study 2: Selectivity Profile

Another investigation focused on the selectivity of this compound against a panel of kinases. Results demonstrated that the compound selectively inhibited certain kinases associated with tumorigenesis while sparing others, suggesting a favorable safety profile for further development.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Lipophilicity and Binding: The target compound’s 4-fluorophenyl group offers electron-withdrawing effects, improving binding to aromatic residues in target proteins compared to 2-fluorophenyl (Compound A) or non-fluorinated analogs . Chlorobenzyl (Compound A) and bromophenyl (9c) substituents increase lipophilicity but may reduce aqueous solubility, whereas the target’s hydroxymethyl group counterbalances this via hydrogen bonding .

Heterocyclic Core Modifications :

- Imidazole (target) vs. thiazole (9b, 9c) or triazole (): Imidazole’s dual hydrogen-bonding capacity (N-H and lone pairs) may enhance target affinity compared to thiazole’s sulfur-mediated hydrophobic interactions .

Triazole-containing analogs () exhibit higher metabolic stability due to the ring’s resistance to enzymatic degradation .

Pharmacological and Physicochemical Data Gaps

While structural data for analogs are available (e.g., melting points, NMR/IR spectra in ), direct pharmacological comparisons (e.g., IC₅₀, binding constants) for the target compound are absent in the provided evidence. Further studies are needed to evaluate:

- Solubility and logP values relative to chlorobenzyl/thiazole analogs.

- Target affinity (e.g., kinase inhibition) compared to triazole derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.